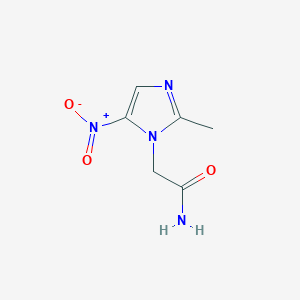

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide

Description

Propriétés

Formule moléculaire |

C6H8N4O3 |

|---|---|

Poids moléculaire |

184.15 g/mol |

Nom IUPAC |

2-(2-methyl-5-nitroimidazol-1-yl)acetamide |

InChI |

InChI=1S/C6H8N4O3/c1-4-8-2-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11) |

Clé InChI |

AQHNMNBJODZNFK-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=C(N1CC(=O)N)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of (2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid (Intermediate)

-

- 10 g of 2-methyl-5-nitro-1H-imidazole

- 10 g of chloroacetic acid

- Solvents: 40 mL dimethyl sulfoxide (DMSO) + 40 mL ethanol

- Heating at 80°C for 1.5 hours in a round-bottom flask

Procedure:

The imidazole and chloroacetic acid are dissolved in the mixed solvents and heated to promote nucleophilic substitution forming the acetic acid derivative. After cooling, 10% sodium hydroxide solution is added dropwise to precipitate the product. The precipitate is recrystallized from ethanol and washed with cold water to yield purified (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.

Conversion to this compound

-

- (2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid (1 g)

- Ethanol (6 mL)

- Glacial acetic acid (6 mL)

- Heating at 72°C for 1.25 hours

Procedure:

The acetic acid intermediate is dissolved in ethanol, glacial acetic acid is added, and the mixture is heated to facilitate amide formation. Upon cooling, white crystals form, which are filtered, washed with cold water, and recrystallized from alcohol to obtain pure this compound.

Derivative Syntheses and Functionalization

Several derivatives of this compound have been synthesized by reacting the core compound with various amines and acids under controlled heating conditions. These derivatives include N-substituted acetamides and phenylamino derivatives, demonstrating the compound’s versatility.

| Derivative Name | Key Reagents | Reaction Conditions | Product Characteristics |

|---|---|---|---|

| N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide | 2-chloroaniline, ethanol | 75°C, 2 hours | Reddish solid, recrystallized from alcohol |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(phenylamino)phenyl]acetamide | 2-chloroaniline, ethanol | 70°C, 1.25 hours | Dark pink solid, recrystallized from ethanol |

| N-(2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl)propanamide (OL1) | Aniline, ethanol | 75°C, 1.35 hours | Dark reddish crystals, recrystallized from ethanol |

| 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl acetate (OL4) | meta-nitroaniline, methanol | 72°C, 1.25 hours | White crystals, recrystallized from alcohol |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl}acetamide (OL5) | 2-nitroaniline, ethanol | 72°C, 1.15 hours | Dark pink solid, recrystallized from alcohol |

Analytical and Spectral Data Supporting Preparation

The purity and structure of this compound and its derivatives were confirmed by Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy.

Typical FTIR Absorption Bands (cm^-1)

| Functional Group | Wavenumber Range (cm^-1) | Notes |

|---|---|---|

| Aromatic C=C stretch | ~1500 - 1600 | Confirms aromatic ring presence |

| N-H stretch (amide) | ~3300 - 3500 | Indicates amide formation |

| C=O stretch (amide) | ~1620 - 1720 | Characteristic amide carbonyl |

| N-O stretch (nitro group) | ~1570 | Confirms nitro substitution |

Representative ^1H NMR Chemical Shifts (δ, ppm)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

|---|---|---|---|---|

| Methyl (CH3) | ~2.4 - 2.5 | Singlet (s) | 3H | Methyl group on imidazole |

| Methylene (CH2) | ~6.0 - 6.6 | Singlet (s) | 2H | Acetamide linker |

| Aromatic protons (Ar-H) | ~7.0 - 8.0 | Multiplet (m) | 6-10H | Aromatic ring protons |

| Amide N-H | ~10.0 - 13.0 | Singlet (s) | 1-2H | Amide proton(s) |

Summary of Preparation Methodology

- The synthesis begins with the nucleophilic substitution of 2-methyl-5-nitro-1H-imidazole with chloroacetic acid in a mixed solvent system (DMSO and ethanol) under heating to form the acetic acid intermediate.

- Subsequent amide formation is achieved by heating the intermediate with ethanol and glacial acetic acid, producing this compound.

- Functionalization with various amines and aromatic compounds under controlled heating yields a series of derivatives with potential biological activities.

- Purification is consistently achieved by recrystallization from ethanol or alcohol mixtures, followed by washing with cold water.

- Structural confirmation is supported by FTIR and ^1H NMR spectral data, indicating successful formation of the target amide and retention of nitro and imidazole functionalities.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced imidazole compounds, and substituted imidazole derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

Anticonvulsant Properties:

- A study explored the potential anticonvulsant properties of several compounds, including derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide . Molecular docking analysis was performed using Auto Dock on protein derivatives from the protein data bank. Specific compounds such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl} acetamide (OL4), 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl acetate (OL5), 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl propanoate (OL6), and N-(2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl)propanamide (OL7) demonstrated strong anticonvulsant effects against phenytoin .

- Animal models of seizures and epilepsy have been used for eight decades to identify antiepileptic medications with improved effectiveness and tolerance . These models help understand the pathophysiology of dysfunctions and forecast a compound’s therapeutic efficacy .

Hypoxia Theranosis:

- Nitroimidazoles, including this compound derivatives, are used in theranostic treatments for hypoxic tumors by radiotherapy, offering hypoxia-selective localization as radiosensitizers .

- Bifunctional metal-nitroimidazole complexes have been developed for hypoxia theranosis in cancer. The complexes exhibit hypoxia-sensitive uptake in EMT6 cells, with cellular uptake values at 0%, 0.1%, and 0.5% oxygen being 92.6%, 81.9%, and 73.5%, respectively .

- Complexes with 2-nitroimidazole groups show increased hypoxia selectivity compared to those with 4-nitroimidazole groups due to the less negative reduction potential of the 2-nitroimidazole group .

Synthesis and Spectral Data

The study details the synthesis and spectral data for various derivatives of this compound :

- Synthesis of (2-methyl-5-nitro-1H-imidazol-1-yl) acetic acid: This involves dissolving 2-methyl-5-nitro-1H-imidazole in dimethyl sulfoxide and mixing it with chloroacetic acid in ethanol, heating the mixture, and adding NaOH solution to form a yellowish precipitate. The crude product is then recrystallized with ethanol .

- Synthesis of N-(2-chlorophenyl)-2- (2-methyl-5-nitro-1H-imidazol-1-yl) acetamide: This involves combining the product from the previous step with 2-chloroaniline, heating the mixture, and recrystallizing with alcohol to obtain a pinkish product .

- Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(phenylamino)phenyl]acetamide: This involves dissolving the product from the previous step in ethanol, treating it with 2-chloro aniline, and recrystallizing with ethanol .

- Synthesis of N-(2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl) propanamide (OL1): This involves dissolving the product mentioned above in ethanol, adding aniline, heating the mixture, and adding sulfuric acid to form a precipitate, which is then recrystallized .

Spectral Data Examples:

- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(phenylamino)phenyl]acetamide (OL1):

- N-{2-[(2-chlorophenyl)amino]phenyl}-2- (2-methyl-5-nitro-1H-imidazol-1-yl)acetamide (OL2):

- FTIR (KBr) ν cm-1: 1415.88 (C=C Aromatic), 1177.11 (C-C Aromatic), 2550.66 (C-N Aromatic), 3313 (N-H Aromatic), 3396.50 (N-H Aliphatic), 1719.41 (C=O amide), 2822.50 (C-H Aromatic) .

- 1H NMR (400 MHz, DMSO): δ 3.63 (CH3, s, 3H, J=11.7), δ 6.36 (CH2, s, 2H, J=13.1), δ 7.18-7.25 (Ar C-H, m, 9H, J=14.3), δ 12.98-12.56 (N-H, 2H, s, J=17.4) .

Anticonvulsant Activity

The anticonvulsant activity of various imidazole derivatives was tested, and the results are summarized in Table 2 and Figure 4 of the original study . Compounds such as OL1 and OL6 showed protection at a maximum dose level of 200 mg/kg, while OL7 and OL8 displayed protection at a maximum dose level of 100 mg/kg . Compounds OL3 and OL4, containing an aromatic group, showed less protection against induced seizures at a lower dose level of 400 mg/kg .

Nitroimidazole Complexes for Hypoxia Theranosis

Nitroimidazole complexes, including those derived from this compound, are explored for their potential in hypoxia-selective localization for theranostic treatment by radiosensitizers .

- Complex 3 exhibited the highest hypoxia-selective factor (HSF) of 0.84, with uptakes of 67.2%, 66.1%, and 64.3% at oxygen levels of 0%, 0.1%, and 0.5%, respectively .

- Complex 2, containing a 2-nitroimidazole group, showed greater hypoxia selectivity than its 4-nitroimidazole counterpart .

- BRU59-21, a technetium cyclam nitroimidazole, was developed to provide lower lipophilicity and better stability .

Mécanisme D'action

The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism .

Comparaison Avec Des Composés Similaires

Anticonvulsant Derivatives

N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives (e.g., OL8) showed potent anticonvulsant activity in Wistar rats. At 100 mg/kg, OL8 reduced maximal electroshock-induced seizures (MES) comparably to phenytoin, likely via voltage-gated Na⁺ channel inhibition or NMDA receptor antagonism. In contrast, derivatives with aromatic substitutions (e.g., OL3, OL4) exhibited weaker activity at 400 mg/kg, emphasizing the importance of the chlorophenyl group in CNS penetration and target engagement .

Table 1: Anticonvulsant Activity of Selected Derivatives

Antibacterial Hybrids

The hybrid compound (45) —(S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide—demonstrated potent activity against Bacillus cereus (MIC = 200 nM) due to synergistic effects between the nitroimidazole and oxazolidinone moieties. aeruginosa or E. coli, underscoring the selectivity conferred by the piperazine linker .

Modifications to the Imidazole Core

Radioligands for Imaging

Replacing the acetamide with a fluoroacetate group yielded 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-fluoroacetate (NEFT), a PET radioligand. Biodistribution studies in EMT-6 tumor-bearing mice revealed rapid clearance from blood (1% ID/g at 30 min) and tumor-specific uptake (3.5% ID/g), attributed to hypoxia-selective retention. In contrast, the parent compound lacks sufficient lipophilicity for effective tissue penetration .

Table 2: Key Properties of Nitroimidazole-Based Radioligands

| Compound | Tumor Uptake (%ID/g) | Blood Clearance (%ID/g) | Application | Reference |

|---|---|---|---|---|

| NEFT ([¹⁸F]8) | 3.5 | 1.0 | Hypoxia imaging | |

| EF5 | 4.2 | 0.8 | Immunochemical hypoxia detection |

Anticancer Metal Complexes

Copper(I) complexes with the ligand 2,2-bis(pyrazol-1-yl)-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)acetamide (C54) exhibited 2.5-fold higher cytotoxicity (IC₅₀ = 1.4–15.8 µM) than cisplatin against cervical (A431) and pancreatic (BxPC3) cancer cells. The nitroimidazole moiety facilitated hypoxic activation, while the copper center induced paraptotic cell death via cytoplasmic vacuolization. Unmodified nitroimidazoles showed negligible activity (IC₅₀ > 50 µM), highlighting the critical role of metal coordination .

Functional Group Additions

Piperazine-Linked Antiparasitics

Coupling 2-bromo-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)acetamide with aryl piperazines produced derivatives (4a-j) with potent antigiardial activity (IC₅₀ < 1 µM). The piperazine group enhanced solubility and parasite membrane interaction, whereas non-piperazine analogs were less effective .

Activité Biologique

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is a derivative of nitroimidazole, a class of compounds known for their diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article details the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The biological activity of nitroimidazoles, including this compound, is primarily attributed to their ability to undergo reductive activation in anaerobic conditions. This process generates reactive intermediates that can damage DNA and other cellular components, leading to cytotoxic effects in bacteria and parasites .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. A study found that derivatives of nitroimidazoles showed activity against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction, which contributes to their antibacterial effects .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/ml) | Reference |

|---|---|---|

| Helicobacter pylori | 8 | |

| Escherichia coli | 16 | |

| Staphylococcus aureus | 4 | |

| Mycobacterium tuberculosis | 12 |

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. Nitroimidazoles are well-known for their efficacy against protozoan infections. In particular, they have been effective against Leishmania species and other protozoa due to their ability to generate toxic radicals .

Case Study: Leishmaniasis Treatment

In a recent study involving murine models infected with Leishmania, treatment with nitroimidazole derivatives resulted in a significant reduction of parasite load in both the liver and spleen. The study utilized the DAF-2DA dye assay to measure nitric oxide production, which correlated with increased oxidative stress in treated cells .

Cytotoxicity and Safety Profile

While the antimicrobial and antiparasitic activities are promising, it is crucial to evaluate the cytotoxicity of this compound. Studies indicate that while effective against pathogens, high concentrations can lead to toxicity in mammalian cells. The selectivity index (SI), which compares the effective dose against pathogens versus toxicity to host cells, is an important measure for evaluating its therapeutic potential .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μg/ml) | Selectivity Index (SI) |

|---|---|---|

| Human Fibroblasts | 50 | 12.5 |

| HepG2 Cells | 40 | 10 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, nitroimidazole derivatives are often prepared by reacting nitro-substituted imidazole precursors with chloroacetamide or activated esters under basic conditions (e.g., K₂CO₃ in DMF or DMSO at 60–80°C) . Structural confirmation requires multi-technique validation:

- 1H/13C NMR : To verify substituent positions and acetamide linkage. For instance, the acetamide methylene group (CH₂) typically appears as a singlet near δ 4.5–5.0 ppm in 1H NMR .

- IR Spectroscopy : Confirms the presence of nitro (NO₂) stretches (~1520–1350 cm⁻¹) and amide carbonyl (C=O) bands (~1650–1680 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, and O percentages .

Q. What safety protocols are critical when handling nitroimidazole derivatives like this compound?

- Methodological Answer : Nitroimidazoles are potential irritants and mutagenic agents. Key precautions include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal reaction conditions. For example:

- Reaction Design : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for functional group additions (e.g., triazole or thiazole moieties) .

- Experimental Feedback : Integrate computational results with high-throughput screening to refine solvent/catalyst choices (e.g., Cu-catalyzed click chemistry for triazole derivatives) .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR or IR data often arise from impurities or stereochemical variations. Strategies include:

- Multi-Technique Cross-Validation : Combine HPLC (to assess purity >98%), mass spectrometry (for molecular ion confirmation), and X-ray crystallography (if single crystals are obtainable) .

- Batch Comparison : Analyze byproducts (e.g., unreacted nitroimidazole precursors) using LC-MS and adjust reaction stoichiometry or purification steps (e.g., column chromatography with EtOAc/hexane gradients) .

Q. What methodologies are effective for evaluating the biological activity of nitroimidazole acetamide derivatives?

- Methodological Answer : Focus on target-specific assays:

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against anaerobic bacteria (e.g., Bacteroides fragilis) with metronidazole as a positive control .

- Antiglycation Potential : Employ bovine serum albumin (BSA)-glucose models to measure inhibition of advanced glycation end-products (AGEs) via fluorescence spectroscopy (λ_ex = 370 nm, λ_em = 440 nm) .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., C. difficile nitroreductase) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How can reaction conditions be scaled for gram-to-kilogram synthesis while maintaining yield and purity?

- Methodological Answer : Scale-up requires addressing heat transfer and mixing efficiency:

- Reactor Design : Use jacketed reactors with controlled temperature (±2°C) and mechanical stirring (≥500 rpm) to prevent hotspots .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and filtration rates .

Notes on Contradictions and Best Practices

- Synthetic Yield Variability : reports yields of 60–85% for analogous compounds, influenced by substituent electronic effects. Electron-withdrawing groups (e.g., nitro) may necessitate longer reaction times or elevated temperatures .

- Safety vs. Reactivity : While DMF enhances solubility, highlights its toxicity; consider replacing with cyclopentyl methyl ether (CPME) for greener synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.